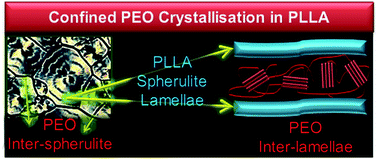Confined PEO crystallisation in immiscible PEO/PLLA blends†
RSC Advances Pub Date: 2016-03-18 DOI: 10.1039/C6RA02406H
Abstract
The thermal and morphological properties of PEO/PLLA blends have been widely studied, and the kinetics of PLLA crystallisation have been very well described. However, their miscibility is still a subject of controversy and PEO crystallisation behaviour in these blends is not completely understood. In this paper, the miscibility of PEO/PLLA blends was studied over a wide molar range (5 to 163 kDa and 11 to 199 kDa, for PEO and PLLA, respectively). DSC, DMA, and POM results indicate that PEO/PLLA blends are immiscible over the entire composition range of the molar masses studied. Moreover, the PLLA content of the blends crystallises under cooling at a constant rate from melting to form a continuous crystalline phase, such as a crystal network, even for blends with low PLLA content. Therefore, the PEO phase is confined in the interlamellae and interspherulite regions and a confined and fractional type of crystallisation occurs as the density of the PLLA crystalline phase increases (with increasing PLLA content in the blends). XRD and SAXS data showed that both PLLA and PEO influence each other's crystallisation. While the presence of PEO induces PLLA crystallisation in the α-form, PLLA acts as a template for PEO crystallisation.

Recommended Literature
- [1] Theoretical study of catalytic oxidation of CO on free PdxO2+ (x = 4–6) clusters: size dependent comparison of combustion†
- [2] Palladium-catalyzed synthesis of [60]fullerene-fused benzofurans via heteroannulation of phenols†
- [3] Contents list
- [4] Dimer-induced stabilization of H adsorbate cluster on BN(0001) surface
- [5] A Rh-substituted polyoxometalate with an acetate-modified building block {As2W22O76(CH3COO)2}†
- [6] Preparation of diamines by lithiation–substitution of imidazolidines and pyrimidines
- [7] Magnetic phase transition from paramagnetic in Nb2AlC-MAX to superconductivity-like diamagnetic in Nb2C-MXene: an experimental and computational analysis
- [8] Structural and synthetic studies of magnesium and zinc tolylformamidinate complexes
- [9] Intramolecular hydrogen bonding in protonated α-halogeno-aldehydes: nuclear magnetic resonance study
- [10] Hierarchical assembly of a homochiral triple concentric helical system in a novel 3D supramolecular metal–organic framework: synthesis, crystal structure, and SHG properties†

Journal Name:RSC Advances
Research Products
-
CAS no.: 103646-29-3
-
CAS no.: 10277-44-8









